N-(3,5-dimethoxyphenyl)nicotinamide

NAMPT inhibition NAD+ biosynthesis enzyme assay

N-(3,5-Dimethoxyphenyl)nicotinamide, also designated as F671-0003, is a synthetic small-molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage biosynthesis pathway. Discovered through a high-throughput screen of 30,000 compounds, it belongs to the N-phenyl nicotinamide chemotype and was identified alongside its fluorescent structural analog M049-0244.

Molecular Formula C14H14N2O3
Molecular Weight 258.27 g/mol
Cat. No. B4694488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dimethoxyphenyl)nicotinamide
Molecular FormulaC14H14N2O3
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)NC(=O)C2=CN=CC=C2)OC
InChIInChI=1S/C14H14N2O3/c1-18-12-6-11(7-13(8-12)19-2)16-14(17)10-4-3-5-15-9-10/h3-9H,1-2H3,(H,16,17)
InChIKeyNMCNFBHXLVAJFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3,5-Dimethoxyphenyl)nicotinamide (F671-0003): A Non-Fluorescent NAMPT Inhibitor with a Novel Chemotype for NAD+ Pathway Research


N-(3,5-Dimethoxyphenyl)nicotinamide, also designated as F671-0003, is a synthetic small-molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage biosynthesis pathway [1]. Discovered through a high-throughput screen of 30,000 compounds, it belongs to the N-phenyl nicotinamide chemotype and was identified alongside its fluorescent structural analog M049-0244 [1]. F671-0003 is a non-fluorescent compound with a molecular formula of C14H14N2O3 and a molecular weight of 258.27 g/mol, and it serves as a research tool for probing NAMPT-dependent cellular NAD+ depletion and anti-proliferative mechanisms in cancer models [1].

Why N-(3,5-Dimethoxyphenyl)nicotinamide Cannot Be Substituted with FK866 or CHS-828 for NAMPT-Targeted Studies


NAMPT inhibitors are not functionally interchangeable due to profound differences in chemotype, binding mode, and physicochemical properties that directly influence experimental outcomes. F671-0003 occupies the same NAMPT active-site pocket as FK866 and CHS-828 but exhibits a distinct extended binding conformation with unique π-π stacking interactions involving Phe193 and Tyr18, a hydrogen bond with Ser275, and hydrophobic contacts with Ile309 and Val242 [1]. Unlike FK866 (IC50 ~1.6 nM) and CHS-828 (IC50 <25 nM), which are highly potent but suffer from documented pharmacokinetic liabilities and dose-limiting toxicities in clinical evaluation, F671-0003 represents a structurally distinct, moderate-potency chemotype with a lower computed logP, suggesting potentially improved solubility and oral bioavailability characteristics [1]. Its non-fluorescent nature further distinguishes it from the fluorescent analog M049-0244, eliminating optical interference in fluorescence-based assay formats [1].

Quantitative Differentiation Evidence for N-(3,5-Dimethoxyphenyl)nicotinamide (F671-0003) Versus Key NAMPT Inhibitor Comparators


NAMPT Enzymatic Inhibition Potency: F671-0003 vs. FK866, CHS-828, MS0, and M049-0244

In a recombinant human NAMPT biochemical assay using a fluorometric NMN detection method, F671-0003 inhibited NAMPT with an IC50 of 85 ± 6 nM [1]. This potency positions F671-0003 as a moderate inhibitor compared to the clinical-stage compounds FK866 (IC50 = 1.60 ± 0.32 nM) and CHS-828 (IC50 <25 nM), but substantially more potent than its fluorescent analog M049-0244 (IC50 = 170 ± 12 nM) [1][2]. MS0, another NAMPT inhibitor from a related screening campaign, shows an IC50 of 9.87 ± 1.15 nM [3].

NAMPT inhibition NAD+ biosynthesis enzyme assay

Anti-Proliferative Activity in HepG2 Hepatocellular Carcinoma Cells: F671-0003 vs. M049-0244

In HepG2 human hepatocellular carcinoma cells, F671-0003 inhibited cell viability with an IC50 of 1.69 ± 0.15 μM after 48-hour incubation, as measured by a cell viability assay [1]. Its fluorescent analog M049-0244 showed a slightly weaker anti-proliferative effect with an IC50 of 1.95 ± 0.17 μM under identical conditions [1]. Additionally, F671-0003 at 2 μM produced approximately 50% inhibition on cell viability in HepG2 cells, confirming cellular target engagement [1].

anti-proliferative HepG2 cancer cell viability

Cellular NAD+ Depletion Potency: F671-0003 vs. M049-0244 in HepG2 Cells

Both F671-0003 and M049-0244 significantly depleted cellular NAD+ levels in HepG2 cells. At 1 μM concentration after 24-hour incubation, both compounds reduced cellular NAD+ by approximately 80% [1]. The IC50 for F671-0003-mediated NAD+ depletion was 6.71 nM, compared to 17.61 nM for M049-0244, indicating that F671-0003 is approximately 2.6-fold more potent at reducing cellular NAD+ levels [1].

NAD+ depletion cellular pharmacodynamics target engagement

Non-Fluorescent Property: Eliminating Optical Interference in Fluorescence-Based Assays

F671-0003 is explicitly characterized as a non-fluorescent NAMPT inhibitor, in contrast to its structural analog M049-0244, which contains a 3-phenylquinoxalin-2(1H)-one (HNQ) fluorophore and exhibits detectable fluorescence at concentrations above 1,562 nM [1]. At 3 μM, F671-0003 showed no detectable fluorescence under live-cell microscopy conditions, whereas M049-0244 at the same concentration produced strong cellular staining [1]. This property is critical because M049-0244's fluorescence interferes with fluorometric NAMPT activity assays (excitation 382 nm, emission 445 nm), limiting its usable concentration range for IC50 determination [1].

non-fluorescent assay compatibility optical interference

Physicochemical Differentiation: Lower Lipophilicity (logP) Compared to FK866 and CHS-828

Computational analysis of physicochemical properties revealed that F671-0003 possesses a lower logP value than both FK866 and CHS-828, as reported in the original discovery study [1]. The authors specifically note that 'the logP value of inhibitor F671-0003 is lower than CHS-828 and FK866, indicating that it might have better solubility and oral bioavailability' [1]. Furthermore, F671-0003 exhibits low structural similarity to all previously reported NAMPT inhibitors, representing a truly novel chemotype [1].

physicochemical properties logP solubility oral bioavailability

Binding Mode Characterization: Distinct Molecular Interactions with the NAMPT Active Site

Molecular docking studies revealed that F671-0003 binds to the NAMPT active site in an extended conformation with specific interactions: the pyridinyl group forms face-to-face π-π stacking with Phe193 and Tyr18; the carbonyl oxygen forms a hydrogen bond with Ser275; and the phenyl group attached to the amide engages in hydrophobic and van der Waals interactions with Ile309 and Val242 [1]. SAR analysis of 454 structural analogs confirmed the critical role of these interactions—movement of the pyridinyl nitrogen or modification of the quinoxalinone group significantly reduced NAMPT inhibitory activity [1]. This binding mode is distinct from FK866 and CHS-828 despite occupying the same active-site pocket [1].

binding mode molecular docking structure-activity relationship SAR

Optimal Research and Procurement Scenarios for N-(3,5-Dimethoxyphenyl)nicotinamide (F671-0003)


Fluorometric High-Throughput NAMPT Inhibitor Screening Without Compound Auto-Fluorescence Interference

F671-0003 serves as an ideal non-fluorescent reference inhibitor for validating fluorometric NAMPT activity assays, as it eliminates the optical interference that plagues fluorescent analogs like M049-0244 at assay-relevant concentrations [1]. Its moderate potency (IC50 = 85 nM) and well-defined concentration-response relationship make it suitable as a positive control in screening campaigns where the primary readout is fluorescence-based (excitation 382 nm, emission 445 nm), ensuring that signal modulation originates exclusively from enzymatic inhibition rather than compound optical properties [1].

Cellular NAD+ Depletion Studies Requiring Potent Target Engagement Without Fluorescent Background

With a cellular NAD+ depletion IC50 of 6.71 nM and the ability to reduce NAD+ levels by ~80% at 1 μM in HepG2 cells, F671-0003 is the preferred tool compound for NAD+ modulation studies where downstream readouts involve fluorescence-based detection methods [1]. Its superiority over M049-0244 (NAD+ depletion IC50 = 17.61 nM, 2.6-fold weaker) combined with its non-fluorescent nature ensures cleaner data in multiplexed assays measuring NAD+-dependent processes such as PARP activity, sirtuin activity, or mitochondrial function [1].

Structure-Activity Relationship (SAR) and Medicinal Chemistry Optimization Programs Targeting NAMPT

F671-0003 represents a structurally novel NAMPT inhibitor chemotype with low similarity to all previously reported inhibitors, making it an attractive starting point for lead optimization programs [1]. Its extensively characterized binding mode—including defined π-π stacking (Phe193, Tyr18), hydrogen bonding (Ser275), and hydrophobic (Ile309, Val242) interactions—coupled with SAR data from 454 analogs, provides medicinal chemistry teams with a rational framework for designing derivatives with improved potency and selectivity [1]. The lower logP relative to FK866 and CHS-828 suggests a favorable pharmacokinetic starting point [1].

Dual-Compound Experimental Designs Pairing F671-0003 with Fluorescent Probe M049-0244 for Target Engagement Validation

Because F671-0003 and M049-0244 are structural analogs that share the same NAMPT binding pocket yet differ fundamentally in optical properties, they constitute a matched pair for orthogonal target engagement studies [1]. Researchers can use non-fluorescent F671-0003 for biochemical and viability assays while employing fluorescent M049-0244 for live-cell imaging of NAMPT localization and inhibitor occupancy, enabling cross-validation of target specificity through complementary readouts [1]. This paired procurement strategy is uniquely enabled by the availability of both compounds from the same discovery series [1].

Quote Request

Request a Quote for N-(3,5-dimethoxyphenyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.